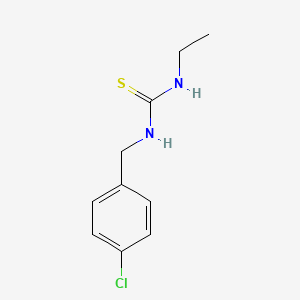

1-(4-Chlorobenzyl)-3-ethylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-ethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S/c1-2-12-10(14)13-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZUKMOHNJNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 1 4 Chlorobenzyl 3 Ethylthiourea

Established Synthetic Routes for Substituted Thioureas with Specific Relevance to 1-(4-Chlorobenzyl)-3-ethylthiourea Precursors

The foundational methods for synthesizing substituted thioureas, including the precursors to this compound, have been extensively studied and are characterized by their reliability and versatility.

Reaction Pathways Involving Isothiocyanates and Amines

The most common and direct method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.govnih.gov In the context of this compound, this would involve the reaction of 4-chlorobenzyl isothiocyanate with ethylamine. This reaction is typically a straightforward nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group.

A related and widely used approach involves the in-situ generation of the isothiocyanate. nih.gov This can be achieved by reacting an amine with carbon disulfide, which forms a dithiocarbamate (B8719985) salt that can then be desulfurized to yield the isothiocyanate. nih.gov This intermediate subsequently reacts with another amine molecule to form the desired thiourea (B124793). nih.gov

Another variation involves the use of thiophosgene (B130339), although this method is often avoided due to the high toxicity of the reagent. researchgate.net The reaction of an amine with thiophosgene generates an isothiocyanate, which can then be reacted with a second amine.

A notable synthesis of a related compound, 1-(4-chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea, was achieved starting from potassium cyanide. researchgate.net This multi-step synthesis involved the formation of potassium thiocyanate, followed by 4-chlorobenzyl-thiocyanate and its isomerization to 4-chlorobenzyl-isothiocyanate, which was then reacted with the appropriate amine. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final thiourea product. Key parameters that are often adjusted include the solvent, temperature, and reaction time. For instance, in the synthesis of thioureas from aliphatic amines and sulfur, the use of a water-acetonitrile mixture as the solvent and a reaction temperature of 80°C were found to be effective. researchgate.net Reducing the temperature to 60°C resulted in a longer reaction time and a lower yield. researchgate.net

The choice of solvent can significantly impact the reaction rate and ease of product isolation. "On-water" synthesis, where the reaction is performed in an aqueous medium, has been shown to be a facile and sustainable method for producing unsymmetrical thioureas. organic-chemistry.org This approach often allows for simple product isolation by filtration and enables the recycling of the water effluent. organic-chemistry.org

Continuous-flow synthesis has also emerged as a method for optimizing thiourea production. nih.gov By controlling parameters such as temperature and residence time, researchers were able to achieve practically full conversion of the starting materials and isolate the pure product in high yield. nih.gov

Application of Green Chemistry Principles in the Synthesis of Thiourea Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are being increasingly applied to the synthesis of thiourea derivatives. nih.gov

One notable green approach is the use of water as a solvent, which is non-toxic and readily available. researchgate.netgoogle.com Solar energy has also been utilized as a clean and renewable energy source to drive the synthesis of symmetrical N,N'-disubstituted thioureas from primary amines and carbon disulfide in water, without the need for a catalyst. researchgate.net

Another green strategy involves the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. rsc.org A choline (B1196258) chloride/tin(II) chloride DES has been used as both a catalyst and a reaction medium for the synthesis of monosubstituted thioureas, with the added benefit that the DES can be recovered and reused multiple times. rsc.org The use of cyrene, a bio-based solvent, has also been explored as a green alternative to traditional solvents like THF in the synthesis of nitro N,N'-diaryl thioureas. nih.gov

Mechanochemical synthesis, which involves grinding solid reactants together, offers a solvent-free approach to producing thioureas. nih.gov This method can lead to high yields and avoids the use of hazardous solvents. nih.gov

Advanced Synthetic Approaches to this compound

To improve efficiency and reduce reaction times, advanced synthetic techniques are being employed for the synthesis of thiourea derivatives.

Microwave-Assisted and Ultrasound-Promoted Synthesis Techniques

Microwave-assisted synthesis has proven to be a highly effective method for accelerating organic reactions. In the synthesis of N,N'-disubstituted thioureas, microwave irradiation has been shown to drastically reduce reaction times from hours to minutes while maintaining high product purity. nih.govrsc.orgnih.govejpmr.com This technique offers a significant advantage over conventional heating methods. nih.gov

Ultrasound irradiation is another energy-efficient technique that can promote the synthesis of thiourea derivatives. nih.govresearchgate.netresearchgate.net Sonication can enhance reaction rates and, in some cases, improve yields compared to classical heating methods. nih.gov For instance, the ultrasound-promoted synthesis of bis(substituted pyrazol-4-ylcarbonyl)-substituted thioureas from isothiocyanates and diamines resulted in a dramatic reduction in reaction time from 7.5 hours to 0.75 hours. nih.gov Ultrasound has also been successfully used in the synthesis of N-naphthoyl thiourea derivatives, affording excellent yields. nih.govacs.org

Catalyst Development for Improved Selectivity and Efficiency

The development of novel catalysts plays a crucial role in enhancing the selectivity and efficiency of thiourea synthesis. Thiourea derivatives themselves can act as organocatalysts, facilitating various organic transformations through hydrogen bonding. wikipedia.org These catalysts are advantageous due to their low toxicity and stability. wikipedia.org

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor and a Brønsted base or other functional group, have been developed to activate both the nucleophile and the electrophile in a reaction. jst.go.jpacs.org For example, a thiourea catalyst has been shown to act as a bifunctional hydrogen bond donor and Brønsted base in the synthesis of 2-arylbenzothiazoles. acs.org

Chiral thiourea catalysts have been instrumental in the development of asymmetric synthesis, enabling the production of enantiomerically enriched products. jst.go.jpnih.gov These catalysts have been successfully applied in a range of reactions, including Michael additions and aza-Henry reactions. jst.go.jp

In some synthetic routes, metal-based catalysts are employed. For instance, CuCl has been used as a catalyst in the mechanochemical synthesis of sulfonylureas, a class of compounds related to thioureas. nih.gov

Structural Derivatization Strategies for Analogues of this compound

The core structure of this compound offers multiple sites for chemical modification, including the nitrogen atoms of the thiourea group, the chlorobenzyl ring, and the ethyl group. These modifications are instrumental in developing new derivatives with potentially enhanced properties.

Design and Synthesis of N-Substituted Thiourea Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of N-substituted analogues of thiourea derivatives is a common strategy to explore their chemical space and biological potential. Structure-activity relationship (SAR) studies on various thiourea-containing compounds have demonstrated that modifications to the N-substituents can significantly impact their activity. researchgate.net For instance, in other heterocyclic compounds, altering substituents on the nitrogen atoms has been shown to influence biological outcomes. nih.gov

The general synthesis of N-substituted thiourea analogues often starts from a corresponding isothiocyanate. In the case of this compound, the key intermediate would be 4-chlorobenzyl isothiocyanate. This intermediate can then be reacted with a variety of primary or secondary amines to introduce diverse substituents at the N-3 position, yielding a library of analogues for SAR studies. The exploration of different substituents allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of biological activity. researchgate.netnih.gov

For example, studies on other thiourea derivatives have shown that introducing different aryl or alkyl groups can lead to compounds with a range of biological effects. nih.gov The goal of these synthetic efforts is to identify specific structural features that lead to improved potency or selectivity for a particular biological target.

Exploration of Substituent Effects on the Chlorobenzyl and Ethyl Moieties

Systematic modification of the substituents on the aromatic ring and the alkyl chain provides another avenue for developing novel analogues and understanding the SAR of this compound.

Chlorobenzyl Moiety: The 4-chloro substituent on the benzyl (B1604629) ring is a key feature of the molecule. Its electronic and steric properties can be systematically varied to probe their influence on activity. Strategies could include:

Halogen Substitution: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would systematically change the electronegativity, size, and lipophilicity of the substituent.

Introduction of Other Functional Groups: Replacing the chloro group with electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups would provide insight into the electronic requirements for activity.

Alkyl Chain Length: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, butyl) would systematically alter the lipophilicity and steric bulk.

Introduction of Functional Groups: Introducing polar functional groups (e.g., hydroxyl, carboxyl) onto the alkyl chain could enhance aqueous solubility.

Cyclization: Incorporating the ethyl group into a cyclic structure (e.g., cyclopropyl, cyclopentyl) would restrict conformational flexibility, which can sometimes lead to an increase in activity.

Synthesis of Metal Complexes of this compound and its Derivatives (e.g., Ni(II), Cu(II))

Thiourea and its derivatives are versatile ligands that can coordinate with a variety of metal ions through their sulfur and nitrogen atoms, forming stable metal complexes. core.ac.uknih.gov The synthesis of Ni(II) and Cu(II) complexes with thiourea ligands has been extensively studied, often revealing enhanced biological activity compared to the free ligands. nih.govresearchgate.net

General Synthetic Approach: The synthesis of these metal complexes typically involves the reaction of a metal salt, such as nickel(II) chloride (NiCl₂) or copper(II) acetate (B1210297) (Cu(CH₃COO)₂), with the thiourea ligand in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.govchemijournal.com The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. nih.gov In many cases, the thiourea ligand acts as a bidentate donor, coordinating to the metal ion through the sulfur atom and one of the deprotonated nitrogen atoms. core.ac.uknih.gov

Nickel(II) Complexes: The reaction of thiourea derivatives with Ni(II) salts can yield mononuclear complexes. core.ac.uk Depending on the specific ligand and reaction conditions, the resulting Ni(II) complexes can adopt various geometries, such as square planar or octahedral. chemijournal.comresearchgate.net The formation of these complexes can be confirmed by various spectroscopic techniques, including IR and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction.

Copper(II) Complexes: Copper(II) complexes of thiourea derivatives are also readily synthesized by reacting a Cu(II) salt with the ligand. nih.govresearchgate.net These complexes often exhibit a square-planar geometry, with the copper ion coordinated to two deprotonated ligand molecules through their sulfur and nitrogen atoms. nih.govnih.gov The formation of copper complexes has been shown to significantly enhance the biological activity of the parent thiourea compounds in some cases. researchgate.net

Below is a table summarizing representative thiourea ligands and the metals they have been complexed with, based on existing literature for analogous compounds.

| Ligand Type | Metal Ion | Resulting Complex Type |

| N,N-diethyl-N'-(benzoyl)thiourea | Cu(II) | [CuL₂] |

| 1,3-disubstituted thioureas | Cu(II) | Monomeric or Dimeric Complexes |

| Thiosemicarbazones/Thioureas | Ni(II) | Mononuclear or Binuclear Complexes |

| Hydrazones | Ni(II) | Octahedral [NiL₂] |

This table illustrates the versatility of thiourea-based ligands in forming complexes with transition metals, a strategy that is directly applicable to this compound.

Computational and Theoretical Investigations of 1 4 Chlorobenzyl 3 Ethylthiourea

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electronic behavior of 1-(4-Chlorobenzyl)-3-ethylthiourea. These methods are fundamental to predicting molecular properties and reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. nih.govaimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and the ease with which it can undergo electronic transitions. aimspress.comirjweb.com A smaller energy gap generally indicates higher chemical reactivity and polarizability. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the energies of the HOMO and LUMO. irjweb.com For instance, in a related dithiocarbazate compound, the calculated HOMO and LUMO energy values were -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of -0.08657 eV. nih.gov This small gap suggests high chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

Electrostatic Potential Energy Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govlibretexts.org These maps illustrate regions of positive and negative electrostatic potential on the molecular surface. youtube.com

In an ESP map, areas of negative potential (typically colored red or orange) indicate electron-rich regions that are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govyoutube.com Green and yellow regions represent areas with near-zero potential. youtube.com

For this compound, the ESP map would likely show a high negative potential around the sulfur atom of the thiourea (B124793) group and the chlorine atom of the chlorobenzyl group, making them potential sites for interaction with electrophiles. The hydrogen atoms attached to the nitrogen atoms of the thiourea moiety would exhibit positive potential, indicating their role as hydrogen bond donors. Computational studies on similar thiourea compounds have shown that there is a higher probability of metal coordination around the carbonyl and thione groups, which are identified as regions of negative electrostatic potential. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of this compound.

Energy Minimization and Tautomeric Equilibrium Studies

Thiourea derivatives can exist in different tautomeric forms, primarily the thione and thiol forms. Energy minimization calculations are performed to identify the most stable conformation of the molecule and to determine the relative energies of its different tautomers. nih.gov For most N,N'-disubstituted thioureas, the thione form is generally found to be more stable. nih.gov

Computational methods like Density Functional Theory (DFT) can be used to explore the potential energy surface of the molecule and identify the global minimum energy structure. researchgate.net Conformational analysis of related compounds has revealed that steric effects from substituents can significantly influence the preferred conformation. nih.gov

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the molecular conformation and crystal packing of thiourea derivatives. nih.gov Intramolecular hydrogen bonds, which occur within a single molecule, can stabilize specific conformations. For instance, an N-H···S or N-H···Cl intramolecular hydrogen bond could exist in this compound, influencing the orientation of the side chains. The presence of intramolecular hydrogen bonds can enhance the inhibitory effects of certain compounds. rsc.org

Intermolecular hydrogen bonds form between adjacent molecules and are critical in building the crystal lattice. In the solid state, thiourea derivatives often form extensive networks of intermolecular hydrogen bonds, such as N-H···S, which dictate the packing arrangement. nih.gov In some cases, water molecules can also participate in these networks, forming bridges between molecules. nih.gov

Table 2: Potential Hydrogen Bond Interactions

| Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Intramolecular | N-H | S | 2.2 - 2.8 |

| Intramolecular | N-H | Cl | 2.5 - 3.0 |

| Intermolecular | N-H | S | 2.3 - 2.9 |

Density Functional Theory (DFT) Studies on Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure, molecular properties, and reactivity of chemical systems. irjweb.commdpi.com DFT calculations can provide accurate predictions of various molecular descriptors.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity. For example, chemical hardness is a measure of the molecule's resistance to deformation of its electron cloud, with a higher value indicating greater stability. irjweb.com

DFT can also be used to simulate vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure. Furthermore, DFT is employed to study reaction mechanisms, providing insights into the transition states and activation energies of chemical reactions involving the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govplos.org This approach is instrumental in predicting the activity of novel compounds and in optimizing lead structures for enhanced efficacy.

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For thiourea derivatives, a variety of descriptors have been employed to build predictive models. researchgate.netmdpi.com

Commonly used descriptors include:

Lipophilicity (logP): This descriptor quantifies the hydrophobicity of a molecule, which influences its ability to cross cell membranes. sciencepublishinggroup.comresearchgate.net

Electronic Descriptors: Parameters like electronegativity, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into a molecule's reactivity and ability to participate in electronic interactions. nih.gov

Steric and Topological Descriptors: Descriptors such as molecular weight, molar refractivity, and van der Waals volume account for the size and shape of the molecule, which are crucial for fitting into a biological target's binding site. nih.govnih.gov

Bond Lengths and Frequencies: Specific bond lengths, like that of the C=N bond, and vibrational frequencies can also be correlated with biological activity. sciencepublishinggroup.com

Once a set of descriptors is calculated for a series of thiourea analogues, statistical methods are used to develop the QSAR model. Multiple Linear Regression (MLR) is a frequently used technique that establishes a linear relationship between the selected descriptors and the biological activity. sciencepublishinggroup.comijper.org The quality of the resulting model is assessed using various statistical parameters, including the squared correlation coefficient (R²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors. sciencepublishinggroup.comijper.org

A study on thiourea derivatives with anticancer activity utilized descriptors such as lipophilicity (LogP), bond lengths d(C=N2) and d(N2-Cphen1), and the vibration frequency υ(C=O) to develop an MLR model with a high correlation coefficient (R² = 0.906), indicating a strong predictive capability. sciencepublishinggroup.com

Table 1: Commonly Used Molecular Descriptors in QSAR Studies of Thiourea Derivatives

| Descriptor Category | Examples | Relevance |

| Lipophilicity | logP | Membrane permeability and hydrophobic interactions |

| Electronic | HOMO, LUMO, Electronegativity | Reactivity and electronic interactions |

| Steric/Topological | Molecular Weight, Molar Refractivity | Molecular size and shape, binding site fit |

| Structural | Bond lengths, Vibrational frequencies | Specific structural features influencing activity |

A validated QSAR model can be used to predict the biological activity of new, unsynthesized analogues of this compound. plos.orgqima-lifesciences.com This predictive power allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis and experimental testing of those with the highest predicted potency. qima-lifesciences.com This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. qima-lifesciences.comchemscene.com

For instance, QSAR models have been successfully employed to predict the anticancer activities of thiourea derivatives against various cell lines. nih.gov These models have highlighted the importance of specific chemical properties, such as mass, polarizability, and the presence of certain chemical bonds, as key predictors of anticancer efficacy. nih.gov Similarly, QSAR has been applied to predict the antimicrobial activity of thiourea derivatives, demonstrating good predictive power for their effects against fungi like Candida albicans. researchgate.net

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net In the context of drug discovery, it is used to predict how a ligand, such as this compound, binds to the active site of a biological target, typically a protein or enzyme. researchgate.net

Thiourea derivatives have been investigated as inhibitors of various enzymes implicated in disease. Molecular docking studies provide valuable insights into the specific interactions that govern this inhibition.

Proteases: Docking studies of thiocarbazates, which share structural similarities with thioureas, have revealed critical hydrogen bonding patterns with key active site residues in proteases like papain and human cathepsin L. researchgate.net

Kinases: Thiourea derivatives have shown inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govresearchgate.net Docking simulations of N-(phenylcarbamothioyl)-4-chloro-benzamide, a related compound, with checkpoint kinase 1 (Chk1) have shown favorable binding energies and stable interactions within the active site. jppres.com Docking studies of other kinase inhibitors have identified key hydrogen bonds and hydrophobic interactions that contribute to their binding affinity. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) is a key target in the treatment of Alzheimer's disease. nih.govresearchgate.net Docking studies of thiourea and related derivatives have shown that these compounds can bind within the catalytic anionic site of AChE, forming interactions with residues such as Trp84 and Phe330. nih.gov

Carbonic Anhydrases: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential. nih.govnih.govresearchgate.net Docking studies of thiourea derivatives have demonstrated their ability to bind to the active site of different CA isoforms, such as hCA I and hCA II, highlighting their potential as CA inhibitors. researchgate.net The docking analysis of benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety, which can be conceptually related to thiourea, showed efficient binding in the active site cavity of hCA IX. nih.gov

Table 2: Examples of Enzyme-Ligand Interactions from Docking Studies of Thiourea Analogues

| Enzyme Target | Key Interacting Residues | Type of Interaction |

| Cathepsin L | Active site residues | Hydrogen bonding |

| Checkpoint Kinase 1 (Chk1) | Active site residues | Favorable binding energy |

| Acetylcholinesterase (AChE) | Trp84, Phe330 | π-π stacking, hydrophobic interactions |

| Carbonic Anhydrase (CA) | Active site residues | Coordination to zinc ion, hydrogen bonding |

Beyond enzymes, thiourea derivatives can also interact with various receptors. Molecular docking can be used to predict the binding affinity and mode of interaction with G protein-coupled receptors (GPCRs) and other receptor types. nih.govresearchgate.net For example, urea (B33335) and thiourea derivatives have been investigated as modulators of the cannabinoid type-1 (CB1) receptor. nih.gov Docking studies have been instrumental in designing hybrid scaffolds and understanding their interactions within the receptor's binding pocket. nih.gov Similarly, the binding profiles of novel compounds at various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, are often initially assessed using computational docking approaches. researchgate.netresearchgate.net

Some thiourea derivatives exert their biological effects by interacting with nucleic acids or through protein intercalation. Molecular docking is a valuable tool for characterizing these binding modes. For instance, docking studies have been performed to investigate the interaction of thiourea derivatives with DNA gyrase, a bacterial enzyme essential for DNA replication. nih.govnih.gov These studies have shown that thiourea analogues can bind to the ATP-binding site of the DNA gyrase B subunit, forming hydrogen bonds with key residues like Asn46 and Thr165. nih.gov Another study on thiourea derivatives containing a 4-arylthiazole and D-glucose moiety showed interactions with S. aureus DNA gyrase through hydrogen bonds with residues Ala1118 and Met1121, as well as with DNA bases. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical basis of the structure and function of biomolecules. In the context of drug discovery, MD simulations provide valuable insights into the stability of ligand-target complexes and the conformational dynamics that occur upon binding. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of closely related thiourea derivatives in complex with various protein targets has been investigated, offering a framework for understanding the potential interactions of this specific compound.

MD simulations on thiourea derivatives complexed with targets such as activated blood coagulation factor X (FXa) and Sirtuin-1 (SIRT1) have been performed to assess binding stability. ui.ac.idnih.gov These simulations, often run for nanoseconds, track the trajectory of atoms in the system, allowing for the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and protein backbone over the simulation time suggests a stable binding complex. nih.govresearchgate.net For instance, in a study on isosteviol (B191626) derivatives containing a thiourea moiety, MD simulations demonstrated that some analogs form stable complexes with FXa, interacting with the target in a manner similar to approved drugs. nih.gov

The stability of the ligand-protein complex can be further quantified by calculating the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. mdpi.com This calculation provides an estimation of the binding affinity between the ligand and the target. Studies on other thiourea derivatives have utilized MM/GBSA to identify key amino acid residues that contribute significantly to the binding energy. mdpi.com For example, in the simulation of a 1-phenyl-4-benzoyl-1-hydro-triazole derivative with ERRα, specific residues were identified as having strong interactions with the ligand, contributing significantly to the binding activity. mdpi.com

Furthermore, MD simulations elucidate the dynamic nature of the interactions within the binding pocket. They can reveal conformational changes in both the ligand and the protein upon binding. nih.gov Analysis of hydrogen bond occupancy and other non-covalent interactions throughout the simulation provides a detailed picture of the key interactions that stabilize the complex. In a study of thiourea derivatives targeting S. aureus DNA gyrase, MD simulations showed active and stable interactions with key residues in the enzyme's active site. rsc.org

The following table summarizes findings from MD simulation studies on various thiourea derivatives, which can be extrapolated to understand the potential behavior of this compound in a biological system.

| Thiourea Derivative Class | Target Protein | Key Findings from MD Simulations | Reference |

| Isosteviol-based thioureas | Activated blood coagulation factor X (FXa) | Formation of stable complexes; interaction with target similar to FDA-approved drugs. | nih.gov |

| 1-Benzoyl-3-methylthiourea derivatives | Sirtuin-1 (SIRT1) | Identification of stable interactions and prediction of potential anticancer candidates. | ui.ac.idpensoft.net |

| Thiazole-containing thioureas | S. aureus DNA gyrase | Active and stable interactions with key residues in the active site. | rsc.org |

| 1-Phenyl-4-benzoyl-1-hydro-triazoles | Estrogen-related receptor α (ERRα) | Identification of key amino acid residues contributing to binding free energy. | mdpi.com |

Virtual Screening and De Novo Design Approaches Applied to Thiourea Scaffolds

Virtual screening and de novo design are computational strategies integral to modern drug discovery, enabling the identification and creation of novel bioactive molecules. The thiourea scaffold has been a subject of such investigations due to its versatile chemical properties and ability to form multiple hydrogen bonds, making it a privileged structure in medicinal chemistry.

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. This approach has been successfully applied to thiourea derivatives to discover inhibitors for various enzymes. For example, virtual screening of a chemical library led to the identification of thiourea derivatives derived from cinnamic acid as inhibitors of urease, an enzyme implicated in gastrointestinal disorders. nih.gov The most potent compound from this screen served as a lead for the design of a new series of more active arylthioureas. nih.gov Similarly, a fragment-based virtual screening strategy was employed to discover novel thiourea derivatives as inhibitors of fructose-1,6-bisphosphate aldolase (B8822740) from cyanobacteria. nih.gov

De novo design, on the other hand, involves the computational construction of novel molecules with desired properties. This approach can be used to create entirely new chemical entities based on the structural information of the target's binding site. While specific de novo design studies focusing solely on this compound are not prevalent, the general principles have been applied to the broader class of thiourea-containing molecules. The design of novel thiourea derivatives often involves modifying existing scaffolds to improve potency, selectivity, or pharmacokinetic properties. For instance, in a study targeting Sirtuin-1, derivatives of 1-benzoyl-3-methylthiourea were designed by modifying the aromatic side chain, leading to compounds with predicted improved inhibitory activity. ui.ac.idresearchgate.net

The thiourea scaffold is also utilized in the design of organocatalysts and other functional molecules. For example, new bifunctional organocatalysts with both amino and thiourea functions attached to a carbohydrate scaffold have been synthesized and tested. researchgate.net The principles of de novo design are also being applied to create novel protein scaffolds, which could in the future be used to design proteins that specifically bind to molecules like this compound. nih.govelsevierpure.com

The following table highlights examples of virtual screening and de novo design studies involving thiourea scaffolds.

| Study Type | Thiourea Scaffold/Derivative | Target | Key Outcomes | Reference |

| Virtual Screening | Thioureas derived from cinnamic acid | Urease | Identification of inhibitors with up to 82% inhibition. | nih.gov |

| Virtual Screening | N-(2-benzoylhydrazine-1-carbonothioyl) benzamide (B126) derivatives | Fructose-1,6-bisphosphate aldolase | Discovery of novel inhibitors with potent in vivo activity. | nih.gov |

| De Novo Design | 1-Benzoyl-3-methylthiourea derivatives | Sirtuin-1 (SIRT1) | Design of compounds with predicted enhanced inhibitory activity. | ui.ac.idresearchgate.net |

| De Novo Design | Bifunctional organocatalysts | Michael addition reaction | Synthesis of new catalysts with amino and thiourea functions on a carbohydrate scaffold. | researchgate.net |

Mechanistic Research on Biological Activities of 1 4 Chlorobenzyl 3 Ethylthiourea in Vitro and Preclinical Focus

Investigation of Antimicrobial Mechanisms of Action

While direct studies on the antimicrobial mechanisms of 1-(4-Chlorobenzyl)-3-ethylthiourea are scarce, the broader class of thiourea (B124793) derivatives has been a subject of interest in the development of new antimicrobial agents. The following sections outline the known mechanisms for related compounds.

Antibacterial Pathways and Cellular Targets

Research into the antibacterial mechanisms of thiourea-containing compounds has revealed several potential cellular targets. For instance, hybrid molecules incorporating a 1,2,4-triazole-3-thione moiety, which shares some structural similarities with the thiourea core, have been investigated. Studies on such hybrids have indicated that their antibacterial activity is not solely dependent on their affinity for DNA gyrase and topoisomerase IV, suggesting a multi-targeted approach. nih.gov This implies that related compounds could interfere with bacterial DNA replication and segregation processes.

Another study on dehydrocorydaline, an alkaloid, demonstrated potent antibacterial properties through a multi-targeted mechanism against Listeria monocytogenes, highlighting that natural and synthetic compounds can act on various cellular pathways. nih.gov While structurally distinct, this underscores the potential for complex mechanisms of action for novel antibacterial agents.

It is important to note that no specific studies were found that investigated the effect of this compound on bacterial cell wall synthesis or protein synthesis.

Antifungal Mechanisms and Target Identification

The antifungal mechanisms of thiourea analogs and other related heterocyclic compounds have been explored, pointing towards several modes of action. For example, a novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine, was found to induce oxidative damage in Candida albicans. nih.gov This was evidenced by the rescue of antifungal activity in the presence of reactive oxygen species (ROS) scavengers, indicating that the compound's fungicidal effect is mediated through the generation of oxidative stress. nih.gov

Furthermore, research on other antifungal compounds has identified various cellular targets. These include the fungal cell wall, with specific inhibition of enzymes like β-1,3-glucan synthase, and the cell membrane, by targeting ergosterol (B1671047) biosynthesis or integrity. nih.gov Some compounds are also known to inhibit protein synthesis by targeting unique fungal factors like elongation factor III. nih.gov

While these studies provide a framework for understanding potential antifungal mechanisms, specific research identifying the fungal targets of this compound is currently unavailable.

Antiprotozoal Activities and Molecular Interactions (e.g., against Leishmania species)

Thiourea-based derivatives have shown significant promise as antileishmanial agents. A recent study detailed the design and synthesis of thiourea derivatives that demonstrated potent in vitro activity against various Leishmania species, including L. major, L. tropica, and L. donovani. nih.gov The mechanism of action for these compounds was linked to the inhibition of key enzymes in the parasite's folate metabolism pathway, specifically dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.gov The antileishmanial effect of these compounds was reversed by the addition of folic acid, further supporting an antifolate mechanism. nih.gov

Another study on 1,4-disubstituted-1,2,3-triazole compounds, which are structurally different but also nitrogen- and sulfur-containing heterocycles, showed they induce ultrastructural alterations in Leishmania amazonensis promastigotes. mdpi.com The observed changes, including nuclear alterations and effects on ergosterol-related sterols, suggest a multifactorial mechanism of action. mdpi.com

The following table summarizes the antileishmanial activity of a representative thiourea derivative from the literature.

| Compound ID | Target Species | IC₅₀ (µM) against Promastigotes | Proposed Mechanism of Action |

| Compound 4g | L. major | 0.12 ± 0.01 | Inhibition of DHFR and PTR1 |

| L. tropica | 0.19 ± 0.01 | Inhibition of DHFR and PTR1 | |

| L. donovani | 0.25 ± 0.02 | Inhibition of DHFR and PTR1 |

Data from a study on thiourea-based derivatives. nih.gov

Antiviral Research and Proposed Mechanisms

The antiviral potential of thiourea derivatives has been explored, with studies indicating various mechanisms of action. One study on a novel thiourea-containing chiral phosphonate (B1237965) demonstrated curative activity against the Tobacco Mosaic Virus (TMV). nih.gov The proposed mechanism of action involved the inhibition of the polymerization of the TMV capsid protein (CP). nih.gov Furthermore, the compound was found to enhance the activity of resistance enzymes in the host plant, such as PAL, POD, and SOD, suggesting an indirect antiviral effect through the potentiation of the host's defense mechanisms. nih.gov

Other antiviral mechanisms for different classes of compounds include the inhibition of viral entry, interference with viral replication machinery like RNA-dependent RNA polymerase, and blocking the maturation of viral proteins. nih.gov For instance, Remdesivir acts as a nucleotide analogue to inhibit viral RNA polymerases, while other drugs can block viral ion channels. nih.gov

No specific antiviral research on this compound has been reported.

Cellular and Molecular Research in Anticancer Contexts (Excluding Clinical Human Trials)

The anticancer potential of thiourea derivatives is an active area of research, with a focus on their ability to induce programmed cell death, or apoptosis, in cancer cells.

Apoptosis Induction Pathways

While no studies have specifically investigated the apoptosis-inducing capabilities of this compound, the general mechanisms of apoptosis are well-established and provide a framework for potential anticancer action. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The intrinsic pathway is triggered by cellular stress, such as DNA damage, and involves the release of cytochrome c from the mitochondria. This leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

Research on other compounds has shown that they can induce apoptosis through these pathways. However, without specific studies on this compound, its precise role in inducing apoptosis in cancer cells remains to be elucidated.

Cell Cycle Arrest Mechanisms and Checkpoint Regulation

The cell cycle is a fundamental process that ensures the faithful replication and division of cells. It is tightly regulated by a series of checkpoints that monitor the integrity of the genome and the proper completion of each phase. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, inducing cell cycle arrest is a key strategy in cancer therapy.

In the context of DNA damage, cells activate signaling pathways that lead to a temporary halt in the cell cycle. nih.gov This arrest provides time for DNA repair, preventing the propagation of mutations. nih.gov Key proteins involved in this process include p53, which can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21, and various cyclins and CDKs that drive the progression through different phases of the cell cycle. nih.govnih.gov For instance, the downregulation of proteins such as Cyclin B1, CDK1/CDC2, and CDC25c can lead to arrest in the G2/M phase. nih.gov

Research into the biological activities of thiourea derivatives has revealed their potential to interfere with cell cycle progression. While direct studies on this compound's effect on cell cycle arrest are not extensively detailed in the provided results, the broader class of thiourea and urea (B33335) derivatives has shown activity in this area. For example, certain urea derivatives have been shown to cause cell cycle arrest, highlighting a potential mechanism of action for related compounds. The specific mechanisms by which this compound might induce cell cycle arrest and regulate checkpoints warrant further investigation to delineate its precise role and therapeutic potential in this context.

Angiogenesis Inhibition Studies in Cell-Based Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. mdpi.com Tumors require a dedicated blood supply to obtain nutrients and oxygen, and to remove waste products. mdpi.com The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process, making them prime targets for anti-angiogenic therapies. mdpi.commdpi.com

Several in vitro models are employed to study angiogenesis, including endothelial cell tube formation assays. These assays assess the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis. The inhibition of this process is a hallmark of anti-angiogenic compounds.

Research has demonstrated that urea and thiourea derivatives can exhibit anti-angiogenic properties. For instance, certain urea derivatives have been shown to down-regulate VEGFR-2 and inhibit its kinase activity, leading to a reduction in tube formation by endothelial cells. nih.gov While specific data on this compound is not available in the provided search results, the known anti-angiogenic activity of structurally related compounds suggests that it may also interfere with this process. Further studies using cell-based models are necessary to elucidate the specific effects of this compound on angiogenesis.

Metastasis Suppression and Cell Migration Assays Using In Vitro Models

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. innoprot.com A critical step in the metastatic cascade is cell migration, which allows cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system. innoprot.comsigmaaldrich.com

In vitro cell migration can be assessed using various methods, including the Boyden chamber assay and the scratch wound assay. innoprot.comichorlifesciences.com The Boyden chamber assay measures the movement of cells across a porous membrane towards a chemoattractant. innoprot.comsigmaaldrich.com The scratch wound assay, on the other hand, quantifies the ability of a confluent cell monolayer to close an artificial gap. ichorlifesciences.com

Thiourea and its derivatives have been investigated for their potential to inhibit cancer cell migration and invasion. Studies on other small molecules have shown that they can suppress cell migration by interfering with the actin cytoskeleton and the localization of proteins essential for cell motility. nih.gov For example, some compounds have been found to significantly reduce cell migration in various cancer cell lines, such as A431, HeLa, and MDA-MB-231. nih.govmdpi.com Although direct evidence for this compound is not present in the search results, the established anti-migratory effects of related compounds suggest a potential avenue for its anti-cancer activity.

Targeted Protein Interactions and Modulation of Intracellular Signaling Pathways

The biological effects of small molecules are often mediated through their interaction with specific protein targets, leading to the modulation of intracellular signaling pathways. These pathways are complex networks that control various cellular processes, including proliferation, survival, and differentiation.

Thiourea and urea derivatives have been shown to interact with a variety of protein targets. For instance, certain urea-based compounds act as allosteric modulators of the cannabinoid type-1 (CB1) receptor, influencing its signaling. nih.gov Others have been designed to inhibit key kinases involved in cancer progression, such as VEGFR-2 and BRAF. mdpi.com The interaction with these kinases can disrupt downstream signaling cascades, such as the MAPK pathway, which is crucial for cell growth and survival. escholarship.org

The concept of "molecular glues" has also emerged, where small molecules induce or stabilize protein-protein interactions, leading to a specific cellular outcome, such as protein degradation. escholarship.orgnih.gov This highlights the diverse mechanisms by which small molecules can exert their effects.

While the precise protein targets of this compound are not explicitly identified in the provided search results, the known interactions of structurally similar compounds suggest that it could potentially modulate various signaling pathways. For example, isothiourea derivatives have demonstrated broad activity against multidrug-resistant bacteria, hinting at interactions with essential bacterial proteins. researchgate.net Further research, including techniques like chemical proteomics, is needed to identify the specific protein interaction profile of this compound and elucidate its impact on intracellular signaling.

Enzyme Inhibition Kinetics and Mechanistic Studies

Understanding how a compound inhibits an enzyme is crucial for drug development. Enzyme inhibition kinetics provides valuable insights into the mechanism of action, helping to optimize the compound's potency and selectivity.

Determination of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme and its substrate. The main types of reversible inhibition are:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by the substrate concentration.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Kinetic studies, such as pre-steady-state kinetic analysis, can help determine the type of inhibition. nih.gov While the specific inhibition type for this compound is not detailed in the search results, studies on other inhibitors, such as those targeting cytochrome P450 enzymes, demonstrate the complexity of these interactions, which can involve multiple steps and conformational changes. nih.gov

Structure-Activity Relationships (SAR) Based on Mechanistic Biological Data

Elucidation of Pharmacophore Features Critical for Observed Biological Activities

The biological activities of N,N'-disubstituted thioureas, including this compound, are intrinsically linked to their structural features. The key pharmacophoric elements generally consist of a central thiourea core (S=C(NH)₂) flanked by two substituents (R and R'). The sulfur and nitrogen atoms of the thiourea group are crucial for interaction with biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites.

For instance, in the context of urease inhibition, the thiourea moiety is thought to chelate the two nickel ions in the enzyme's active site. The nature of the substituents (R and R') significantly modulates the inhibitory potency. Aromatic and heterocyclic substituents can engage in additional interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the binding pocket, thereby enhancing affinity and inhibitory activity. The presence of specific functional groups on these substituents can further refine the binding and selectivity.

Impact of the 4-Chlorobenzyl and Ethyl Substituents on Biological Efficacy and Selectivity

The specific substituents at the N and N' positions of the thiourea core play a pivotal role in determining the biological efficacy and selectivity of the compound.

4-Chlorobenzyl Group: The benzyl (B1604629) group itself provides a hydrophobic scaffold that can interact favorably with nonpolar regions of a binding site. The presence of a chlorine atom at the para-position of the benzene (B151609) ring is particularly significant. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The electron-withdrawing nature of chlorine also influences the electronic properties of the aromatic ring, which can affect its interaction with the target protein. Furthermore, the position of the substituent on the phenyl ring is critical; for example, in some series of inhibitors, para-substituted compounds have shown higher activity compared to ortho- or meta-substituted analogues.

Influence of Conformational Flexibility and Stereochemistry on Binding and Activity

The three-dimensional structure and conformational flexibility of this compound are important determinants of its biological activity. The single bonds in the molecule, particularly those connecting the substituents to the thiourea core, allow for a degree of rotational freedom. This flexibility enables the molecule to adopt different conformations to fit optimally into the binding site of a target enzyme.

Computational modeling and X-ray crystallography studies on related thiourea derivatives have provided insights into their preferred conformations and binding modes. nih.gov The planarity or non-planarity of the thiourea unit and the relative orientation of the benzyl and ethyl groups can significantly impact the strength and geometry of interactions with the target protein.

While this compound is an achiral molecule, the introduction of chiral centers into the substituents of related thiourea derivatives has been shown to influence their biological activity. nih.gov This suggests that stereochemistry can play a critical role in the enantioselective recognition by chiral biological macromolecules like enzymes. The differential activity of enantiomers often arises from one enantiomer having a more favorable three-dimensional arrangement of its functional groups for interacting with the specific chiral environment of the enzyme's active site.

Molecular Mechanisms of Reactive Oxygen Species Modulation (e.g., Hydroxyl Radical Production)

The thiourea scaffold is known to interact with reactive oxygen species (ROS), and this interaction can lead to either antioxidant or pro-oxidant effects depending on the specific conditions and the nature of the substituents. The sulfur atom in the thiourea moiety is redox-active and can participate in electron transfer reactions.

While specific studies on this compound's direct modulation of hydroxyl radicals are not extensively documented, the general class of thioureas has been investigated for its antioxidant properties. They can act as ROS scavengers, thereby protecting cells from oxidative damage. The mechanism of scavenging often involves the donation of a hydrogen atom or an electron from the thiourea molecule to the free radical, thus neutralizing it.

Thiourea-Hydrogen Peroxide Reaction Pathways and Intermediates

The reaction between thiourea and hydrogen peroxide (H₂O₂) is complex and can proceed through various pathways, leading to a range of products. This reaction is relevant in biological systems as H₂O₂ is a major ROS.

Initially, the sulfur atom of the thiourea acts as a nucleophile and attacks one of the oxygen atoms of the hydrogen peroxide molecule. This can lead to the formation of a transient and unstable intermediate, often referred to as a sulfenic acid derivative of formamidine. This intermediate can undergo further oxidation or rearrangement.

Role in Oxidative Stress Modulation in Research Models

Extensive searches of scientific literature and research databases did not yield specific studies focusing on the role of this compound in oxidative stress modulation in either in vitro or preclinical research models. While the broader class of thiourea derivatives has been a subject of investigation for potential antioxidant properties, research dedicated to this particular compound is not available in the public domain.

Thiourea and its derivatives are recognized for their ability to scavenge reactive oxygen species (ROS) and for their potential to modulate oxidative stress in biological systems. researchgate.netnih.gov This activity is generally attributed to the presence of the thiourea functional group. researchgate.net However, the specific effects of individual compounds can vary significantly based on their unique chemical structures. nih.gov

General research into other thiourea compounds has explored their capacity to inhibit lipid peroxidation and their effects on various enzymatic and non-enzymatic antioxidant systems. nih.gov These studies often involve assays to measure the scavenging of free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.net Furthermore, the impact on endogenous antioxidants such as glutathione (B108866) and antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are common areas of investigation for novel compounds. nih.govnih.gov

Despite the interest in the antioxidant potential of the thiourea class of molecules, specific data regarding the effects of this compound on these or any other markers of oxidative stress have not been reported. Therefore, a detailed analysis of its role in oxidative stress modulation, including research findings and data tables, cannot be provided at this time. Further research would be necessary to elucidate the potential antioxidant or pro-oxidant activities of this specific chemical entity.

Advanced Analytical Methodologies for Research on 1 4 Chlorobenzyl 3 Ethylthiourea

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental for separating and quantifying chemical compounds. However, specific parameters and results for 1-(4-Chlorobenzyl)-3-ethylthiourea are not documented in the available research.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for detecting and quantifying compounds at low concentrations. A typical analysis would involve developing a method that specifies the chromatographic conditions (e.g., column type, mobile phase composition, and flow rate) and the mass spectrometric parameters (e.g., ionization mode, precursor and product ion masses for multiple reaction monitoring). Despite extensive searches, no published studies were found that provide these specific details, such as retention time or optimized mass-to-charge (m/z) transitions, for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a standard method for separation and identification. Analysis involves determining the retention time of the compound and analyzing its mass spectrum, which shows a unique fragmentation pattern upon electron ionization. This fragmentation pattern is crucial for structural confirmation. However, no specific retention indices or mass fragmentation data for this compound have been reported in the reviewed scientific literature.

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound and studying its interactions. The absence of published spectra for this compound prevents a detailed discussion of its specific spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. A ¹³C NMR spectrum would show the signals for each unique carbon atom in the molecule. No publicly accessible database or research article contains the specific chemical shift data (in ppm), coupling constants, or assignments for the proton and carbon nuclei of this compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies would be expected for the N-H, C=S (thiocarbonyl), C-N, and C-Cl bonds, as well as the aromatic C-H and C=C bonds of the chlorobenzyl group. Without an actual spectrum, a table of characteristic absorption bands (in cm⁻¹) for this compound cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding and Concentration Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems, such as the aromatic ring in the subject compound. The analysis would determine the wavelength of maximum absorbance (λmax), which is characteristic of the chromophore. This information is valuable for concentration determination using the Beer-Lambert law and for studying binding interactions. However, no experimental λmax values for this compound have been published.

Advanced Mass Spectrometry Techniques (e.g., APCI-MS, nLC-MS/MS)

Mass spectrometry (MS) stands as a cornerstone for the structural confirmation and quantification of this compound. Advanced ionization and separation techniques, such as Atmospheric Pressure Chemical Ionization (APCI) and nano-Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS), offer enhanced sensitivity and specificity.

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS):

APCI is a soft ionization technique particularly suited for the analysis of less polar and volatile compounds that may not be efficiently ionized by electrospray ionization (ESI). bohrium.com For this compound, APCI-MS can provide robust and reproducible ionization. The process typically involves the nebulization of the sample solution into a heated chamber where the solvent molecules are ionized by a corona discharge. These solvent ions then transfer a proton to the analyte molecule, resulting in the formation of a protonated molecule [M+H]⁺.

A key advantage of APCI is its compatibility with a wide range of solvents and higher flow rates, making it a versatile tool for liquid chromatography-mass spectrometry (LC-MS) applications. bohrium.com In the context of analyzing this compound, a method could be developed for its direct determination in research solutions or simple matrices. For instance, a rapid method for the direct determination of thiourea (B124793) in wastewater has been developed using APCI tandem mass spectrometry (APCI-MS/MS) with selected reaction monitoring (SRM), achieving a low detection limit of 1 ppb. cnr.it This approach minimizes sample pre-treatment and leverages the specificity of SRM for accurate quantification, a strategy that is directly translatable to the analysis of this compound.

nano-Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS):

For the highly sensitive quantification of this compound, especially in complex biological samples, nano-liquid chromatography coupled with tandem mass spectrometry (nLC-MS/MS) is the method of choice. biorxiv.org The use of columns with a smaller inner diameter in nLC results in lower flow rates, which enhances ionization efficiency and significantly improves sensitivity. nih.gov

A typical nLC-MS/MS workflow for this compound would involve:

Sample Preparation: Extraction of the analyte from the matrix (e.g., cell lysate, tissue homogenate) using techniques like protein precipitation or liquid-liquid extraction. researchgate.net

Chromatographic Separation: Injection of the extracted sample onto a C18 reversed-phase nLC column for separation from matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid additive (e.g., formic acid) is commonly used. biorxiv.org

Ionization and Mass Analysis: The eluent from the nLC is directed to the mass spectrometer, typically equipped with an ESI source, for ionization. Tandem mass spectrometry (MS/MS) is then performed, where the protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity. biorxiv.org

A study on thiourea-based antivirals successfully developed and validated a sensitive nLC-MS/MS method for their quantification in rat plasma and various tissue homogenates. biorxiv.org This research established a robust methodology with a low limit of quantification (LLOQ) and demonstrated the utility of nLC-MS/MS for pharmacokinetic studies of thiourea derivatives. biorxiv.orgbiorxiv.org This approach can be directly adapted for the bioanalytical investigation of this compound.

Table 1: Hypothetical nLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Chromatography | |

| Column | C18 reversed-phase, 75 µm i.d. x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 300 nL/min |

| Gradient | 5-95% B over 10 minutes |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (MRM) | Precursor Ion (Q1): [M+H]⁺ of 1-(4-Chlorobenzyl)-3-ethylthioureaProduct Ion (Q3): Specific fragment ion |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

Electrochemical Methods for Compound Analysis in Research Solutions

Electrochemical techniques offer a rapid, cost-effective, and sensitive alternative for the analysis of electroactive compounds like this compound in research solutions. The thiourea moiety is known to be electrochemically active, and its oxidation or reduction can be monitored using methods such as cyclic voltammetry (CV). mdpi.comresearchgate.net

Cyclic Voltammetry (CV):

Cyclic voltammetry is a powerful technique for investigating the redox properties of a compound. mdpi.com In a typical CV experiment for this compound, a solution of the compound in a suitable solvent with a supporting electrolyte would be subjected to a linearly scanned potential between two set limits. The resulting current is plotted against the applied potential, providing a voltammogram that reveals the oxidation and reduction potentials of the analyte.

Studies on N-substituted and N,N'-disubstituted thiourea derivatives have shown that these compounds exhibit well-defined electrochemical behavior. basjsci.edu.iqbasjsci.edu.iqtechno-serv.net The electrochemical processes are often related to the oxidation of the sulfur atom in the thiourea group. researchgate.net For N-aroyl-N′-substituted thioureas, CV has been used to investigate the reduction potentials of different functional groups within the molecules. mdpi.com

For this compound, CV could be employed to:

Determine its oxidation and reduction potentials.

Investigate the reversibility of its redox processes.

Elucidate the mechanism of its electrochemical reactions.

Develop a quantitative analytical method based on the relationship between peak current and concentration.

The choice of electrode material (e.g., glassy carbon, platinum), solvent, and supporting electrolyte can significantly influence the voltammetric response and would need to be optimized for the specific analysis of this compound. mdpi.comresearchgate.net

Table 2: Illustrative Parameters for Cyclic Voltammetry of this compound

| Parameter | Description |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile or Dimethylformamide |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Analyte Concentration | 1 mM |

| Scan Rate | 100 mV/s |

| Potential Range | To be determined based on preliminary scans |

Bioanalytical Techniques for Detection and Quantification in Biological Research Matrices

The investigation of the biological activity of this compound requires robust bioanalytical methods for its detection and quantification in complex biological matrices such as cell lysates, enzyme assay mixtures, and preclinical tissue samples. LC-MS/MS is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range. nih.govyoutube.com

Method Development and Validation:

A bioanalytical method for this compound would typically be developed and validated according to regulatory guidelines to ensure its reliability. youtube.comyoutube.com The key steps include:

Sample Preparation: This is a critical step to remove interfering substances and enrich the analyte. For cell lysates and tissue homogenates, protein precipitation with a cold organic solvent like acetonitrile or methanol (B129727) is a common and effective approach. researchgate.netbiorxiv.org This not only precipitates proteins but also extracts the small molecule analyte into the supernatant. Subsequent centrifugation separates the solid protein pellet from the supernatant containing the analyte, which can then be directly analyzed or further concentrated. For enzyme assay mixtures, a similar protein precipitation or a liquid-liquid extraction might be employed.

LC-MS/MS Analysis: The prepared sample is then analyzed by LC-MS/MS, as described in section 5.2.4. An internal standard, a structurally similar compound, is typically added at the beginning of the sample preparation process to correct for any variability in extraction recovery and matrix effects. biorxiv.orgyoutube.com

Method Validation: The validation process ensures the method is accurate, precise, and reliable for its intended purpose. Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. youtube.com

Linearity and Range: The concentration range over which the method is accurate and precise. youtube.com

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. youtube.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified. nih.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. youtube.com

Recovery: The efficiency of the extraction procedure. youtube.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. youtube.com

A study on the pharmacokinetics of thiourea-based antivirals in rats demonstrated the successful application of a validated LC-MS/MS method for quantifying the compounds in plasma and various tissues, including the liver, kidney, spleen, heart, lung, and brain. biorxiv.org This provides a clear framework for developing a similar bioanalytical strategy for this compound in preclinical research.

Table 3: Bioanalytical Sample Preparation and Analysis Overview

| Matrix | Sample Preparation Technique | Analytical Method | Key Considerations |

| Cell Lysates | Protein precipitation with cold acetonitrile or methanol | nLC-MS/MS | Efficient removal of proteins and lipids. Assessment of matrix effects. |

| Enzyme Assay Mixtures | Protein precipitation or liquid-liquid extraction | nLC-MS/MS | Compatibility with assay buffer components. Minimal interference with the analytical signal. |

| Preclinical Tissue Samples | Homogenization followed by protein precipitation or solid-phase extraction | nLC-MS/MS | Thorough homogenization to ensure complete extraction. High recovery and minimal matrix effects. |

Environmental Fate and Biotransformation Research of Thiourea Derivatives Academic/mechanistic Focus

Microbial Degradation Pathways and Metabolite Identification in Controlled Ecosystem Models

The biodegradation of N-alkylthioureas is known to be initiated by microbial action. For instance, the degradation of the n-alkyl side chain of various hydrocarbons, including those with aromatic rings, typically proceeds via β-oxidation nih.gov. In the case of 1-(4-Chlorobenzyl)-3-ethylthiourea, microorganisms would likely first cleave the ethyl group. The degradation of the chlorobenzyl moiety is expected to follow pathways established for chlorobenzoates and similar compounds. For example, Pseudomonas aeruginosa 3mT has been shown to degrade 3-chlorobenzoate (B1228886) and 4-chlorobenzoate (B1228818) through the formation of corresponding chlorocatechols via a modified ortho-pathway nih.gov. This process involves the enzymatic conversion of the chlorinated aromatic ring into a dihydroxylated intermediate, which is then further metabolized.

It is also plausible that the thiourea (B124793) group itself undergoes transformation. The desulphurization of substituted thioureas is a known chemical process and could potentially be microbially mediated rsc.org. The degradation of the herbicide chlorimuron-ethyl, which contains a sulfonylurea bridge, has been shown to proceed via cleavage of this bridge, among other pathways nih.gov.

Potential metabolites from the microbial degradation of this compound could include:

4-chlorobenzoic acid

4-chlorobenzyl alcohol

Ethylamine

Urea (B33335) and its degradation products (ammonia and carbon dioxide) wikipedia.org

Chlorocatechols nih.gov

The identification of these metabolites would typically be carried out in controlled laboratory settings using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Photodegradation Mechanisms and Products under Simulated Environmental Conditions

The photodegradation of this compound under simulated environmental conditions is anticipated to be influenced by the presence of the chlorobenzyl group. Chlorinated aromatic compounds are known to undergo photolysis, where the carbon-chlorine bond is cleaved by ultraviolet (UV) radiation acs.orgwikipedia.org. The photolysis of chlorinated hydrocarbons at 193.3 nm has been shown to result in the formation of chlorine radicals acs.org.

The general mechanism for the photodegradation of such compounds involves the absorption of light energy, leading to an excited state. This can result in the homolytic cleavage of the C-Cl bond, generating a phenyl radical and a chlorine radical. These highly reactive species can then participate in a variety of secondary reactions with other molecules in the environment, such as water or organic matter.

For this compound, the primary photodegradation pathway is likely the cleavage of the carbon-chlorine bond on the benzene (B151609) ring. This would lead to the formation of a benzyl-substituted thiourea radical. Further reactions could lead to the formation of hydroxylated derivatives if the reaction occurs in an aqueous medium. The thiourea moiety itself might also be susceptible to photo-oxidation. The photodegradation of other urea-based pesticides has been studied, and the reaction pathways often involve N-dealkylation and oxidation of the aromatic ring uc.ptmdpi.com.

Potential photodegradation products of this compound could include:

1-Benzyl-3-ethylthiourea

4-hydroxybenzyl-3-ethylthiourea

Benzoic acid derivatives

Chloride ions

The study of these processes would involve irradiation of the compound in controlled environments (e.g., using xenon lamps to simulate sunlight) and analysis of the resulting products by techniques like HPLC and MS uc.pt.